NW-hydroxy-D-arginine dihydrochloride NW-hydroxy-D-arginine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 149971-04-0
VCID: VC0235329
InChI: InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m1../s1
SMILES: C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl
Molecular Formula: C6H16Cl2N4O3
Molecular Weight: 0

NW-hydroxy-D-arginine dihydrochloride

CAS No.: 149971-04-0

Cat. No.: VC0235329

Molecular Formula: C6H16Cl2N4O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

NW-hydroxy-D-arginine dihydrochloride - 149971-04-0

Specification

CAS No. 149971-04-0
Molecular Formula C6H16Cl2N4O3
Molecular Weight 0
IUPAC Name (2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride
Standard InChI InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m1../s1
SMILES C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl

Introduction

Chemical Identity and Classification

NW-hydroxy-D-arginine dihydrochloride belongs to the class of modified amino acids, specifically a hydroxylated derivative of D-arginine. It is characterized by a hydroxylation at the terminal guanidino nitrogen (Nω position) of D-arginine, with dihydrochloride as the salt form.

Basic Information

The compound is registered under multiple identifiers which help in its classification and database searching:

ParameterInformation
CAS Number149971-04-0
Molecular FormulaC6H15ClN4O3·2HCl
Molecular Weight263.12 g/mol
Chemical Name (IUPAC)(2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid dihydrochloride
Common SynonymsNW-hydroxy-D-argininedihydrochloride, N5-[(Hydroxyamino)iminomethyl]-D-ornithine Dihydrochloride

The compound is the D-isomer counterpart to NW-hydroxy-L-arginine dihydrochloride, which has the CAS number 133565-48-7 .

Structural and Chemical Properties

NW-hydroxy-D-arginine dihydrochloride possesses a unique chemical structure that influences its biological activity and pharmacological applications.

Structural Features

The core structure consists of D-arginine with a hydroxyl group attached to the terminal nitrogen of the guanidino group. This hydroxylation is critical for its biological activity, particularly in enzyme inhibition contexts .

Physicochemical Properties

PropertyValue
Physical AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water and polar solvents
LogP1.07 (calculated)
Polar Surface Area (PSA)133.96 Ų
Melting PointNot specified in available literature
pKaNot specified in available literature

The compound's water solubility is enhanced by its dihydrochloride salt form, making it suitable for biological assays and experimental applications .

Mechanism of Action

NW-hydroxy-D-arginine dihydrochloride's primary mechanism of action involves inhibition of arginase enzymes, which has significant implications for various biochemical pathways.

Arginase Inhibition

While specific data on the D-isomer is limited, studies on related compounds like Nω-hydroxy-nor-L-arginine (nor-NOHA) have shown competitive, reversible inhibition of arginase . The hydroxylation at the guanidino nitrogen is crucial for this inhibitory activity, as it competitively interacts with the active site of arginase enzymes .

Impact on Nitric Oxide Metabolism

By inhibiting arginase, compounds in this class increase L-arginine availability for nitric oxide synthase (NOS), thereby enhancing nitric oxide (NO) production. This mechanism is particularly important in contexts where arginase overactivity contributes to pathological conditions .

Biological Activities

The biological activities of NW-hydroxy-D-arginine dihydrochloride are primarily related to its effects on arginine metabolism and subsequent downstream pathways.

Effects on Endothelial Function

Based on studies with similar compounds, particularly nor-NOHA dihydrochloride, arginase inhibition can restore endothelial function in disease models such as adjuvant-induced arthritis (AIA) in rats. Treatment with arginase inhibitors has been shown to:

  • Fully restore aortic response to acetylcholine

  • Increase NOS activity and endothelium-derived hyperpolarizing factor (EDHF)

  • Reduce superoxide anion production

  • Decrease the activity of cyclooxygenase (COX)-2, thromboxane, and prostacyclins synthases

Anti-inflammatory Effects

Arginase inhibition with compounds like nor-NOHA has been demonstrated to decrease inflammatory markers such as IL-6 and vascular endothelial growth factor (VEGF) plasma levels in AIA rats, suggesting potential anti-inflammatory properties .

Comparison with Related Compounds

NW-hydroxy-D-arginine dihydrochloride belongs to a family of arginase inhibitors with varying potencies and properties.

Structural Relatives

CompoundDescriptionDistinctive Features
NW-hydroxy-L-arginine dihydrochlorideL-isomer of the compoundDifferent stereochemistry at the alpha carbon
Nor-NOHA dihydrochlorideContains one less carbon in the chainMore potent arginase inhibitor than NOHA; neither a substrate nor inhibitor for iNOS
L-arginine hydrochlorideParent amino acid without hydroxylationSubstrate for both arginase and NOS
DL-arginine hydrochlorideRacemic mixture of D and L isomersUsed as a nutritional supplement

The stereochemistry at the alpha carbon (D versus L configuration) can significantly affect the biological activity and specificity of these compounds .

Research Applications

NW-hydroxy-D-arginine dihydrochloride and related compounds have been utilized in various research contexts to explore arginase-related pathways and potential therapeutic applications.

Experimental Models

These compounds have been employed in several experimental settings:

  • Vascular dysfunction studies in adjuvant-induced arthritis rat models

  • Investigations of nitric oxide metabolism

  • Studies on endothelial function in various pathological conditions

  • Research on arginase and NOS interplay

Synthesis and Production Methods

The synthesis of NW-hydroxy-D-arginine dihydrochloride typically involves hydroxylation of D-arginine, followed by conversion to the dihydrochloride salt form.

Current Research and Future Directions

Research involving NW-hydroxy-D-arginine dihydrochloride and related arginase inhibitors continues to expand, with several promising directions.

Emerging Research Areas

Current and future research directions include:

  • Investigation of stereospecific effects of D versus L isomers in arginase inhibition

  • Development of more potent and selective arginase inhibitors

  • Exploration of tissue-specific targeting strategies

  • Combination therapies with other modulators of the L-arginine-NO pathway

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